Modulated Lewis Acidity: Comparative pKa Analysis vs. 2-Methoxyphenylboronic Acid
The presence of the ethoxy group in the ortho-position fine-tunes the Lewis acidity of the boronic acid center, a key determinant of its reactivity and binding characteristics. Direct comparative potentiometric titration data demonstrate that 2-ethoxyphenylboronic acid exhibits a slightly lower acidity (higher pKa) compared to its closest analog, 2-methoxyphenylboronic acid [1].
| Evidence Dimension | Acidity Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.90 ± 0.01 |
| Comparator Or Baseline | 2-Methoxyphenylboronic acid, pKa = 8.84 ± 0.01 |
| Quantified Difference | ΔpKa = +0.06 |
| Conditions | Potentiometric titration in aqueous solution at 25°C |
Why This Matters
This quantifiable difference in pKa confirms that the ethoxy group exerts a distinct electronic influence compared to the methoxy group, which can impact catalytic activity, binding affinity in sensor applications, and the optimal conditions for cross-coupling reactions [1].
- [1] Adamczyk-Woźniak, A., et al. (2013). Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids. Journal of Molecular Structure, 1035, 190-197. View Source
